molecular formula C12H14ClNO B13858869 (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde

Cat. No.: B13858869
M. Wt: 223.70 g/mol
InChI Key: VARUAIZIVHLAGE-VIFPVBQESA-N
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Description

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is a complex organic compound with a unique structure It is characterized by the presence of a benzazepine ring, which is a seven-membered ring containing nitrogen The compound also features a chloro substituent at the 7th position and a methyl group at the 5th position, along with an aldehyde functional group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the benzazepine ring, followed by the introduction of the chloro and methyl substituents. The final step involves the formation of the aldehyde group at the 3rd position. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid.

    Reduction: Formation of 7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-methanol.

    Substitution: Formation of various substituted benzazepine derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the benzazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde

InChI

InChI=1S/C12H14ClNO/c1-9-7-14(8-15)5-4-10-2-3-11(13)6-12(9)10/h2-3,6,8-9H,4-5,7H2,1H3/t9-/m0/s1

InChI Key

VARUAIZIVHLAGE-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C=O

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)C=O

Origin of Product

United States

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